N-Methylpropane-1-sulfonamide

Description

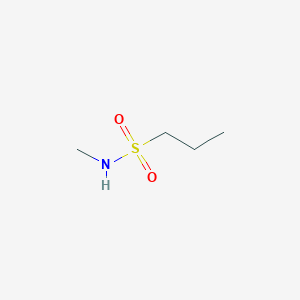

Structure

3D Structure

Properties

IUPAC Name |

N-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-3-4-8(6,7)5-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIVBXGYYJPSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347676 | |

| Record name | N-Methylpropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25855-60-1 | |

| Record name | N-Methylpropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization of N Methylpropane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including N-Methylpropane-1-sulfonamide. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the methyl group attached to the nitrogen, the methylene groups of the propane chain, and the terminal methyl group of the propane chain, as well as the proton on the sulfonamide nitrogen.

Based on the analysis of similar sulfonamide structures, the following chemical shifts and multiplicities can be anticipated. The proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the region of δ 8.78–10.15 ppm rsc.org. The chemical shift of the N-methyl protons is expected to be a singlet at approximately δ 2.6-2.8 ppm. The methylene group adjacent to the sulfur atom (α-CH₂) would likely appear as a triplet around δ 2.9-3.1 ppm. The subsequent methylene group (β-CH₂) would be observed as a sextet in the range of δ 1.7-1.9 ppm, and the terminal methyl group (γ-CH₃) would present as a triplet around δ 0.9-1.1 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -SO₂NH- | ~8.8 - 10.2 | Singlet |

| -N-CH₃ | ~2.6 - 2.8 | Singlet |

| -S-CH₂- | ~2.9 - 3.1 | Triplet |

| -CH₂-CH₂-CH₃ | ~1.7 - 1.9 | Sextet |

| -CH₂-CH₃ | ~0.9 - 1.1 | Triplet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. For sulfonamides, the carbon atom of a methyl group attached to the nitrogen typically resonates in the range of δ 24-25 ppm rsc.org. The carbon atoms of the propyl chain will have characteristic chemical shifts. The carbon adjacent to the sulfur atom (α-C) is expected to be the most deshielded of the aliphatic carbons, with a predicted chemical shift in the range of δ 50-60 ppm. The subsequent methylene carbon (β-C) would likely appear around δ 15-25 ppm, and the terminal methyl carbon (γ-C) is anticipated to be the most shielded, with a chemical shift of approximately δ 10-15 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -N-CH₃ | ~24 - 25 |

| -S-CH₂- | ~50 - 60 |

| -CH₂-CH₂-CH₃ | ~15 - 25 |

| -CH₂-CH₃ | ~10 - 15 |

Two-Dimensional NMR Techniques

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques can offer more detailed insights into the molecular structure of this compound by revealing correlations between different nuclei. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the propane chain, confirming the connectivity of the methylene and methyl groups. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C spectra. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) spectra would show correlations between protons and carbons that are two or three bonds away, which could be used to confirm the connection between the N-methyl group and the nitrogen atom, and the propyl group to the sulfur atom.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Vibrational Mode Assignments (e.g., S=O, N-H, C-S stretching)

For this compound, the characteristic vibrational modes are associated with the sulfonamide group and the alkyl chain. The most prominent bands in the IR spectrum are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively rsc.org. The N-H stretching vibration of the sulfonamide group is expected to appear in the region of 3349–3144 cm⁻¹ rsc.org. The S-N stretching vibration is typically found in the range of 914–895 cm⁻¹ rsc.org. The C-S stretching vibration is generally weaker and appears in the 800–600 cm⁻¹ region. Raman spectroscopy can also be used to observe these vibrations, often providing complementary information to the IR spectrum, particularly for the more symmetric vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3349 - 3144 |

| S=O asymmetric stretch | 1320 - 1310 |

| S=O symmetric stretch | 1155 - 1143 |

| S-N stretch | 914 - 895 |

| C-S stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Simple alkyl sulfonamides, such as this compound, which lack significant chromophores like aromatic rings, are not expected to show strong absorption in the near-UV and visible regions of the electromagnetic spectrum. Any observed absorption would likely be at shorter wavelengths, in the far-UV region (below 200 nm), corresponding to σ → σ* and n → σ* electronic transitions of the sulfonamide group and the alkyl chain. The presence of a sulfonamide group may result in a weak absorption band around 220-240 nm.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For the sulfonamide class of molecules, electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is a commonly employed method. nih.govmdpi.com This technique allows for the isolation of a precursor ion of interest, which is then fragmented to produce a characteristic spectrum of product ions.

The fragmentation pathways of sulfonamides under MS/MS conditions can be complex and may involve intricate rearrangements. nih.gov Investigations using ion trap and Fourier transform ion cyclotron resonance (FTICR) mass spectrometers help in proposing structures for the main fragment ions. nih.gov The nature of the functional groups attached to the sulfonamide core significantly influences the dissociation pathway. nih.gov While general fragmentation patterns for the broader sulfonamide class have been studied, specific high-resolution mass spectrometry data detailing the precise fragmentation of this compound is not extensively detailed in publicly available literature. However, the techniques used in these studies, including high-resolution mass spectrometry (HRMS) in both positive (ESI(+)-MS) and negative (ESI(-)-MS) modes, provide a robust framework for its analysis. researchgate.net

Rotational Spectroscopy for Conformational Analysis

Rotational spectroscopy is a highly precise technique used to determine the gas-phase structures and conformational preferences of molecules without ambiguity. mdpi.comnih.gov This method provides valuable information on the geometry of a molecule by measuring the frequencies of rotational transitions. For sulfonamides, this technique has been instrumental in identifying the preferred conformations and understanding the influence of different substituents on their structures. nih.govresearchgate.net

The analysis of the hyperfine structure arising from the ¹⁴N nucleus in the sulfonamide group provides crucial data for the conclusive identification of the observed conformer. mdpi.comnih.gov Studies on related compounds, such as benzenesulfonamides, have shown that the amino group of the sulfonamide moiety often lies perpendicular to the benzene plane, with the amino hydrogens eclipsing the oxygen atoms. nih.gov In cases with potential for intramolecular interactions, such as with an ortho-substituent, different orientations may be favored. nih.gov While rotational spectroscopy is an ideal tool for such analysis, specific studies detailing the rotational constants and conformational landscape of this compound are not prominently available.

X-ray Crystallography and Crystal Structure Analysis

Through single-crystal X-ray diffraction, the exact molecular geometry of sulfonamides can be established. For instance, in the structurally related compound 4-methyl-N-propylbenzenesulfonamide, the crystal structure reveals two independent molecules in the asymmetric unit. nih.gov The analysis provides precise measurements of the sulfonamide functional group's geometry. The groups bonded to the sulfur atom typically adopt a slightly distorted tetrahedral environment. nih.gov

The supramolecular structure of sulfonamides in the solid state is often dictated by intermolecular forces, leading to the formation of higher-order structures such as cyclic dimers. mdpi.com These structures are stabilized by various non-covalent interactions.

Below is a table of selected bond lengths and angles for 4-methyl-N-propylbenzenesulfonamide, illustrating the type of data obtained from X-ray crystallographic analysis.

| Parameter | Molecule 1 | Molecule 2 |

| Bond Lengths (Å) | ||

| S=O | 1.428 (2) - 1.441 (2) | 1.428 (2) - 1.441 (2) |

| S—N | 1.618 (2) | 1.622 (3) |

| S—C | 1.766 (3) | 1.766 (3) |

| Bond Angles (°) | ||

| O—S—O | 119.49 (13) | 118.26 (13) |

| N—S—C | 106.86 (13) | 108.27 (13) |

| Data derived from the crystal structure of 4-methyl-N-propylbenzenesulfonamide. nih.gov |

The crystal packing of sulfonamides is heavily influenced by intermolecular interactions, particularly hydrogen bonds. The amido protons of the sulfonamide group are effective hydrogen-bond donors, often interacting with sulfonyl oxygens as acceptors. nih.gov In many sulfonamide crystal structures, intermolecular N—H⋯O and C—H⋯O hydrogen bonds are prevalent, linking molecules into intricate three-dimensional networks. nih.gov

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method maps properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal.

Key features of Hirshfeld Surface Analysis include:

d_norm Surface: A normalized contact distance (d_norm) is mapped onto the Hirshfeld surface. This visualization uses a red-white-blue color scheme where red spots indicate shorter intermolecular contacts (strong interactions like hydrogen bonds), white represents contacts around the van der Waals radii, and blue indicates longer contacts. mdpi.com

2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal by plotting the distance from the surface to the nearest nucleus inside (d_i) versus the distance to the nearest nucleus outside (d_e). The resulting plot is a unique signature for the crystal, with different types of interactions appearing in distinct regions of the plot. nih.gov

This analysis allows for a detailed understanding of the forces stabilizing the crystal structure. For example, in the salt of a related sulfonate, Hirshfeld analysis was used to investigate N—H⋯O and C—H⋯O contacts that play a significant role in stabilizing the packing. nih.gov

Computational and Theoretical Investigations of N Methylpropane 1 Sulfonamide

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to elucidating the electronic properties and energies of N-Methylpropane-1-sulfonamide.

Density Functional Theory (DFT) has been employed to investigate the conformational preferences of this compound. A study utilized the B3LYP density functional with the 6-31++G basis set to perform quantum mechanical calculations on the this compound fragment semnan.ac.ir. These calculations are instrumental in determining the relative energies of different spatial arrangements of the molecule.

While ab initio methods are a cornerstone of computational chemistry for studying sulfonamides, specific ab initio calculation data for this compound is not extensively detailed in the currently available scientific literature.

Conformational Analysis and Energy Landscapes

The flexibility of the this compound molecule allows it to adopt various conformations, which can be characterized by their relative energies.

Table 1: Conformational Minima of this compound

| Conformer | Relative Energy |

|---|---|

| anti | Lower in energy |

Prediction and Correlation of Spectroscopic Data

Computational methods are often used to predict spectroscopic data (such as vibrational frequencies or NMR chemical shifts) which can then be correlated with experimental results to confirm structural assignments. However, specific studies detailing the theoretical prediction and correlation of spectroscopic data for this compound have not been identified in the surveyed literature.

Theoretical NMR and IR Spectra

Computational chemistry provides powerful tools for predicting the spectral properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to calculate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental data for structural confirmation and analysis. sci-hub.seresearchgate.net The calculations are typically performed for an isolated molecule in the gas phase, which may lead to slight deviations from experimental values obtained in a solid or solution phase. sci-hub.senih.gov

Theoretical Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed, and the assignments are often based on Potential Energy Distribution (PED) analysis. researchgate.netnih.gov For sulfonamides, characteristic vibrational modes are associated with the sulfonyl (-SO₂) and sulfonamide (-SO₂NH-) groups. The asymmetric and symmetric stretching vibrations of the SO₂ group are among the most characteristic bands. rsc.orgnih.gov The S-N stretching vibration is also a key indicator of the sulfonamide structure. nih.gov

Table 1: Predicted IR Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3496 nih.gov |

| C-H (propyl, methyl) | Stretching | 2900-3100 |

| SO₂ | Asymmetric Stretching | 1310–1330 rsc.org |

| SO₂ | Symmetric Stretching | 1143–1155 rsc.org |

| S-N | Stretching | 847-931 nih.gov |

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov Theoretical calculations can predict the chemical environment of each proton and carbon atom. The proton of the sulfonamide –SO₂NH– group is typically observed as a distinct singlet. rsc.org Discrepancies between theoretical and experimental N-H proton signals can occur because their chemical shifts are highly dependent on the molecular environment and solvent effects. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Multiplicity | Predicted Chemical Shift (ppm) |

|---|---|---|

| -SO₂NH- | Singlet | 4.3 - 10.1 nih.govrsc.org |

| -SO₂-CH₂- | Triplet | 2.8 - 3.2 |

| -CH₂-CH₂-CH₃ | Sextet | 1.6 - 1.9 |

| -NH-CH₃ | Singlet/Doublet | 2.5 - 2.9 |

Reaction Mechanism Studies and Kinetics

Computational studies are instrumental in elucidating the reaction mechanisms and kinetics of molecules, including the thermal decomposition of sulfonamide derivatives. Density Functional Theory (DFT) calculations can be used to map potential energy surfaces, identify transition states, and calculate thermodynamic parameters like activation energy. mdpi.com

For compounds structurally related to this compound, such as N-substituted amides, gas-phase thermal decomposition often proceeds through a unimolecular mechanism involving a six-membered cyclic transition state. mdpi.com This mechanism involves the transfer of a hydrogen atom from the alkyl group to an oxygen atom of the sulfonyl group, facilitated by the delocalization of the nitrogen atom's lone pair of electrons. The reaction follows first-order kinetics. mdpi.com

Different DFT functionals, such as B3PW91 and LC-BLYP, combined with various basis sets (e.g., 6-31G, def2-TZVP), are used to model these reactions. mdpi.com The choice of functional and basis set is crucial for obtaining thermodynamic parameters that are consistent and comparable to experimental data. mdpi.com For instance, in the study of N-phenyl diacetamide (B36884) pyrolysis, the calculated activation energy was found to be approximately 150-187 kJ/mol, with a negative entropy of activation, which is consistent with a constrained, cyclic transition state. mdpi.com Such computational approaches allow for a detailed understanding of the factors influencing the reactivity and stability of this compound.

Structure–Property Relationships from a Theoretical Perspective

Theoretical investigations are widely used to establish structure–property relationships, particularly through Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies computationally correlate the chemical structure of a series of compounds with a specific property, such as biological activity. koreascience.krekb.eg For sulfonamide derivatives, these models are used to predict activities like antimicrobial, anti-inflammatory, or antioxidant properties, thereby guiding the design of new, more effective compounds. koreascience.krekb.egjbclinpharm.org

The process involves calculating a set of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and thermodynamic properties. researchgate.net Advanced computational models, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a mathematical relationship between these descriptors and the observed activity. koreascience.krresearchgate.net

The activity of sulfonamide derivatives has been shown to depend on a variety of descriptors. koreascience.kr For example, Radial Distribution Function (RDF) descriptors provide information on the distance distribution within the molecule, while WHIM descriptors relate to the molecule's 3D size and shape. researchgate.net The selection of the most relevant descriptors is a critical step in developing a robust and predictive QSAR model. koreascience.kr These theoretical models demonstrate that specific structural features and electronic properties are key determinants of the function of sulfonamides.

Table 3: Examples of Molecular Descriptors Used in Sulfonamide QSAR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| RDF Descriptors | RDF035v, RDF070v | Based on the 3D distance distribution in the molecule. koreascience.krresearchgate.net |

| WHIM Descriptors | L1u, G1s | 3D information regarding molecular size, shape, and symmetry. researchgate.net |

| GETAWAY Descriptors | R4e+, R7e+ | Geometrical and electronic features based on molecular topology. researchgate.net |

| 2D Descriptors | AAC, BID, JGI9 | Based on the 2D chemical graph (connectivity). koreascience.kr |

| Quantum-Chemical | Electrophilicity, SCF Energy | Derived from quantum mechanical calculations. ekb.eg |

Chemical Reactivity and Derivatization Strategies for N Methylpropane 1 Sulfonamide

N-Acylation Reactions

N-acylation is a fundamental derivatization strategy for N-methylpropane-1-sulfonamide, yielding N-acylsulfonamides. This transformation is significant because the N-acylsulfonamide group is a well-recognized bioisostere for carboxylic acids, exhibiting similar pKa values (typically 3.5–4.5) and hydrogen bonding capabilities. nih.govnih.govsmolecule.com This bioisosteric relationship makes N-acylated derivatives of this compound valuable targets in drug discovery. nih.govnsf.gov

Several methods have been developed for the N-acylation of sulfonamides, addressing the challenge of the low nucleophilicity of the sulfonamide nitrogen. acs.org

Classical and Catalyzed Methods: Commonly, N-acylation is achieved by treating the sulfonamide with acylating agents like acid chlorides or acid anhydrides . nih.govsmolecule.comacs.org These reactions often require the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to deprotonate the sulfonamide and enhance its nucleophilicity. nih.gov

Alternatively, Lewis acids and other catalysts can promote the reaction. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to be an efficient catalyst for the acylation of sulfonamides with either carboxylic anhydrides or acyl chlorides. acs.org This method is advantageous due to its mild conditions and tolerance of various functional groups. acs.org Other metal triflates, including Al(OTf)₃, Fe(OTf)₃, and In(OTf)₃, are also effective. acs.org Acid catalysis, using a small amount of sulfuric acid, is another effective strategy for reacting sulfonamides with anhydrides. nih.govsmolecule.com

N-Acylbenzotriazoles as Acylating Agents: A versatile method involves the use of N-acylbenzotriazoles as acylating agents. nih.govacs.orgnih.gov This approach is particularly useful for preparing N-acylsulfonamides where the corresponding acyl chlorides are unstable or difficult to handle. nih.govnih.gov The reaction is typically carried out in the presence of a base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). nih.gov

Reaction Conditions for N-Acylation of Sulfonamides

| Acylating Agent | Catalyst/Base | Typical Conditions | Yield Range |

|---|---|---|---|

| Acid Anhydrides | H₂SO₄ (catalytic) | Acetonitrile, 60 °C | Good to Excellent nih.govsmolecule.com |

| Acid Chlorides | Cu(OTf)₂ (catalytic) | Mild conditions | Good to Excellent acs.org |

N-Alkylation Reactions using Alcohols

Direct N-alkylation of this compound with alcohols provides a greener and more atom-economical alternative to traditional methods that use alkyl halides. Two prominent modern strategies for this transformation are the Mitsunobu reaction and transition metal-catalyzed "borrowing hydrogen" reactions.

Mitsunobu Reaction: The Mitsunobu reaction facilitates the coupling of a primary or secondary alcohol with a suitable nucleophile, such as a sulfonamide. nih.govnih.govnih.gov The reaction proceeds through the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov The sulfonamide nitrogen then acts as the nucleophile, displacing the activated hydroxyl group. A key feature of the Mitsunobu reaction with secondary alcohols is the clean inversion of stereochemistry at the alcohol's chiral center, which is a powerful tool in stereoselective synthesis. nih.govnih.gov N-Alkyl and N-acyl sulfonamides can be effectively coupled with alcohols under these conditions to produce protected amines. rsc.org

Borrowing Hydrogen Catalysis: The "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy is a powerful method for the N-alkylation of amines and sulfonamides using alcohols as alkylating agents. acs.org This process is catalyzed by transition metal complexes, such as those of manganese (Mn) or ruthenium (Ru). acs.org

The general mechanism involves three key steps:

The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde or ketone.

The sulfonamide condenses with the carbonyl intermediate to form an N-sulfonylimine.

The metal hydride complex, which holds the "borrowed" hydrogen, reduces the imine to the final N-alkylated sulfonamide, regenerating the catalyst and producing water as the only byproduct.

A well-defined Mn(I) PNP pincer complex has been shown to efficiently catalyze the mono-N-alkylation of a wide range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols, achieving excellent yields. acs.org

Formation of N-Sulfonyliminium Ions and Related Cyclizations

N-sulfonyliminium ions are reactive intermediates that can be generated from N-sulfonyl compounds and subsequently used in intramolecular cyclization reactions to construct nitrogen-containing heterocyclic scaffolds. These reactions are valuable in synthetic organic chemistry for creating complex molecular architectures found in many natural products and pharmaceuticals, such as piperidines and tetrahydroisoquinolines.

The formation of the N-sulfonyliminium ion is typically initiated by the condensation of a sulfonamide with an aldehyde, often promoted by a Lewis acid or Brønsted acid catalyst. The resulting intermediate is a highly electrophilic species that can be trapped by an intramolecular nucleophile, such as an aromatic ring or an alkene.

Pictet-Spengler Type Cyclizations: A notable application is in Pictet-Spengler type reactions. For example, an N-sulfonyl derivative of a phenethylamine (B48288) can react with an aldehyde in the presence of a catalyst like tin(II) triflate (Sn(OTf)₂) or iron(III) chloride (FeCl₃) to form an N-sulfonyliminium ion. This intermediate then undergoes intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon, leading to the formation of a tetrahydroisoquinoline ring system.

Catalysts for N-Sulfonyliminium Ion Cyclizations

| Catalyst | Substrate Type | Product |

|---|---|---|

| Sn(OTf)₂ | Aryl-containing allylic N,O-acetals | Vinyl-substituted tetrahydroisoquinolines |

| FeCl₃ | Cinnamylaldehydes and sulfonylamines | Indenamine derivatives |

These cyclization strategies offer a powerful means to build complex heterocyclic structures from relatively simple starting materials derived from this compound.

Electrophilic Amination

Electrophilic amination is a synthetic strategy that involves the formation of a carbon-nitrogen bond by reacting a carbon nucleophile (a carbanion or enolate) with an electrophilic nitrogen source. This "umpolung" approach reverses the traditional polarity of nitrogen in synthesis, where it typically acts as a nucleophile. While this reaction does not directly involve this compound as a substrate, it is a relevant synthetic pathway for preparing precursors to sulfonamides or for creating complex aminated structures.

Electrophilic aminating agents are characterized by a nitrogen atom attached to an electron-withdrawing group, which also serves as a good leaving group. Examples of such reagents include:

Hydroxylamine derivatives: O-sulfonylhydroxylamines and O-alkyloximes can react with carbanions to form amines.

Oxaziridines: These three-membered rings contain an electrophilic nitrogen atom that is susceptible to nucleophilic attack.

Sulfonyl azides: These can react with Grignard reagents or enolates to introduce an azide (B81097) group, which can subsequently be reduced to an amine.

The reaction of a carbanion with an electrophilic aminating reagent like a sulfonylhydroxylamine proceeds via nucleophilic attack on the nitrogen atom, displacing the leaving group to form the new C-N bond. This methodology is crucial for the α-amination of carbonyl compounds and the synthesis of various nitrogen-containing molecules.

Oxidation Reactions (e.g., Conversion of Sulfenamides)

The synthesis of sulfonamides can be achieved through the oxidation of precursors at a lower sulfur oxidation state, such as sulfenamides or sulfinamides. The direct oxidation of the corresponding N-methylpropane-1-sulfenamide represents a viable route to this compound.

This transformation involves a two-step oxidation of the sulfur atom. The sulfenamide (B3320178) (R-S-NR'R'') is first oxidized to a sulfinamide (R-S(O)-NR'R''), which is then further oxidized to the sulfonamide (R-S(O)₂-NR'R'').

Several methods exist for this oxidative conversion:

Chemical Oxidants: Standard oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (B83412) are effective for converting sulfenamides to sulfonamides.

Electrochemical Oxidation: An environmentally benign approach involves the electrochemical oxidative coupling of thiols and amines. acs.org In this process, the thiol and amine first react to form a sulfenamide intermediate. This intermediate then undergoes two consecutive oxidation steps at the anode to yield the final sulfonamide product, with hydrogen gas being the only byproduct. acs.org

The stepwise oxidation pathway can be summarized as: R-SH + R'NH₂ → [Coupling] → R-S-NHR' (Sulfenamide) → [Oxidation] → R-S(O)-NHR' (Sulfinamide) → [Oxidation] → R-S(O)₂-NHR' (Sulfonamide)

This synthetic strategy is advantageous as it often starts from readily available and inexpensive thiols and amines. acs.org

Derivatization for Bioisosteric Replacement Studies

In medicinal chemistry, bioisosteric replacement is a key strategy used to optimize the physicochemical and pharmacological properties of a lead compound. This involves substituting a functional group with another that has similar steric and electronic properties, with the goal of improving activity, selectivity, or metabolic stability. nsf.gov

The N-acylsulfonamide moiety is a highly valuable functional group in drug design, primarily because it serves as an excellent bioisostere for carboxylic acids. nih.govsmolecule.comnsf.gov N-acylsulfonamides mimic the acidity and hydrogen-bonding pattern of carboxylic acids but can offer advantages such as increased metabolic stability and the ability to form different interactions with biological targets. nih.gov

Therefore, the derivatization of this compound through N-acylation (as described in section 5.1) is a critical strategy for creating libraries of compounds for bioisosteric replacement studies. By synthesizing a series of N-acyl derivatives of this compound, medicinal chemists can systematically explore structure-activity relationships (SAR).

The design process involves selecting a variety of acyl groups to append to the sulfonamide nitrogen. These acyl groups can be chosen to modulate properties such as:

Lipophilicity: Affecting cell permeability and solubility.

Steric bulk: Probing the size and shape of a receptor's binding pocket.

Hydrogen bonding potential: Introducing or modifying interactions with the target protein. nih.gov

The synthesis of these N-acylsulfonamide derivatives typically follows the N-acylation methods detailed previously, using reagents like acid chlorides, anhydrides, or N-acylbenzotriazoles. nih.govacs.orgnih.gov The resulting library of compounds can then be screened to identify derivatives with improved biological profiles compared to a parent compound containing a carboxylic acid or a different N-acylsulfonamide group. nsf.gov

Synthesis of Sulfonimidamides and Sulfondiimidamides from this compound

The conversion of this compound into its aza-analogues, sulfonimidamides and sulfondiimides, represents a key derivatization strategy to access compounds with modulated physicochemical properties. These transformations involve the formal replacement of one or both sulfonyl oxygen atoms with an imido (=NR) group. While direct synthetic routes starting specifically from this compound are not extensively detailed in dedicated literature, the synthesis can be achieved by applying modern methodologies established for other primary and N-alkylsulfonamides.

The synthesis of a sulfonimidamide from this compound requires the formation of a sulfur-nitrogen double bond. A prevalent strategy for this transformation is oxidative amination or imination. One established method involves the reaction of a primary sulfonamide with an amine in the presence of a hypervalent iodine reagent, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). acs.orgnih.gov In this context, this compound would first need to be N-demethylated to the primary propane-1-sulfonamide (B152785), or alternatively, undergo direct oxidative imination at the sulfur center, though this is a more challenging transformation for an N-alkylated sulfonamide.

A more modular approach proceeds through an intermediate such as a sulfinamide. organic-chemistry.org While this would require initial reduction and modification of the sulfonamide, the resulting primary sulfinamide is an excellent precursor for sulfonimidamide synthesis. organic-chemistry.org Treatment of a primary sulfinamide with an amine and a hypervalent iodine reagent leads directly to the desired sulfonimidamide. organic-chemistry.org

The subsequent conversion of a sulfonimidamide to a sulfondiimidamide—the double aza-analogue—involves a second imination step. Modern synthetic routes have made these compounds more accessible. acs.orgnih.gov A key method is the iodine(III)-mediated oxidative amination of a primary sulfinamidine, which itself can be prepared from organometallic reagents. acs.orgnih.gov To apply this to this compound, it would need to be converted into a suitable primary sulfinamidine intermediate.

Another effective, though more hazardous, historical method for creating sulfondiimides involved treating an alkyl thiol with methylchloramine. acs.orgnih.gov More recent and safer methods rely on the stepwise functionalization of sulfur. For example, a key intermediate, sulfondiimidoyl fluoride, can be synthesized and subsequently reacted with various amines to generate the final sulfondiimidamide. acs.org

Below are tables detailing representative conditions for the key oxidative amination steps that form the core of modern sulfonimidamide and sulfondiimidamide synthesis, which could be adapted for derivatives of this compound.

Table 1: Representative Conditions for Iodine(III)-Mediated Sulfonimidamide Synthesis

| Starting Material | Amine | Reagent | Base | Solvent | Yield (%) |

| Primary Sulfinamide | Morpholine | PhI(OAc)₂ | NEt₃ | Toluene | 93 |

| Primary Sulfinamide | Di-allylamine | PhI(OAc)₂ | NEt₃ | Toluene | 81 |

| Primary Sulfinamide | N-methyl piperazine | PhI(OAc)₂ | NEt₃ | Toluene | 62 |

Data is based on analogous reactions and illustrates a general methodology. acs.orgnih.gov

Table 2: Key Reagents in Modern Sulfonimidamide & Sulfondiimidamide Synthesis

| Reagent/Intermediate | Synthetic Role | Reference |

| PhI(OAc)₂ (Diacetoxyiodobenzene) | Hypervalent iodine oxidant for amination reactions. | acs.orgnih.gov |

| Sulfondiimidoyl Fluorides | Key intermediates for nucleophilic substitution with amines. | acs.org |

| N-chlorosuccinimide (NCS) | Used for oxidative chlorination to form sulfonimidoyl chlorides. | organic-chemistry.org |

| O-mesitylenesulfonyl hydroxylamine | Hazardous iminating reagent. | acs.org |

This table highlights key classes of reagents used in the synthesis of sulfur-nitrogen compounds.

The operational simplicity and broad scope of these modern iodine(III)-mediated methods make them attractive for discovery chemistry and suggest their applicability for the derivatization of this compound, provided the necessary precursors are synthesized. acs.orgnih.gov

Applications of N Methylpropane 1 Sulfonamide and Its Derivatives in Advanced Chemical Fields

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The structure of N-Methylpropane-1-sulfonamide provides a robust and reactive scaffold for organic synthesis. The presence of the sulfonyl group (SO₂) activates the adjacent nitrogen and sulfur atoms, making the molecule a versatile participant in a variety of chemical transformations. This reactivity is fundamental to its role as both a precursor for larger molecular frameworks and a building block for specific classes of compounds.

In organic synthesis, N-alkyl sulfonamides serve as foundational structures that can be elaborated into more complex molecules. The sulfonamide functional group is an important isostere for amides in contemporary drug design. The synthesis of these compounds is often achieved through the reaction of primary or secondary amines with a sulfonyl chloride in the presence of a base. researchgate.net This straightforward method allows for the generation of a wide array of sulfonamide-based scaffolds.

The N-H bond in primary and secondary sulfonamides is a key site for chemical modification. This allows for the introduction of various substituents, enabling the construction of diverse molecular libraries. The development of novel synthetic methods continues to expand the utility of sulfonamides as precursors. For instance, recent research has focused on the use of sulfonamides as N-centered radical precursors for C–N coupling reactions, opening new avenues for the synthesis of complex nitrogen-containing compounds. figshare.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are prevalent in medicinal chemistry and materials science. sigmaaldrich.commsesupplies.com The sulfonamide moiety is a valuable functional group for incorporation into these ring systems. Sulfonamides can act as sources of nitrogen for constructing nitrogen-containing heterocyclic cores. nih.gov The formation of the sulfonamide group is often achieved by reacting a nucleophilic nitrogen center within a molecule with a corresponding sulfonyl chloride. nih.gov

Combining sulfonamide and N-heterocyclic pharmacophore groups in a single molecule is a recognized strategy for developing broad-spectrum therapeutic agents. nih.gov Cyclic N-sulfonylamides are utilized as key building blocks in the synthesis of chiral auxiliaries and ligands. mdpi.com The development of new reagents and reactions facilitates the synthesis of a growing number of compounds that merge a sulfonamide fragment with various heterocyclic systems, including azoles and azines. nih.gov

Development of Chemical Agents for Enhanced Oil Recovery

In the petroleum industry, Enhanced Oil Recovery (EOR) techniques are critical for maximizing the extraction of crude oil from reservoirs after primary and secondary recovery methods have been exhausted. nih.gov Chemical EOR, which involves injecting specialized chemicals into the reservoir, is a promising technology to meet future energy demands. nih.gov Surfactant flooding, a well-established chemical EOR method, works by reducing the interfacial tension (IFT) between oil and water, altering the wettability of reservoir rock, and promoting emulsification, which helps to mobilize trapped oil. hbku.edu.qa

Recent research has focused on synthesizing novel surfactants from sulfonamide derivatives for use in EOR applications. nih.govacs.org These surfactants have shown significant potential due to their ability to improve interfacial properties between oil and the injection fluid. acs.org Studies have demonstrated that sulfonamide-derived surfactants can effectively lower IFT and improve oil displacement efficiency, particularly when used in combination with an alkaline agent like sodium hydroxide (B78521) (NaOH) in a process known as alkaline-surfactant flooding. nih.govacs.org The addition of an alkali can create a synergistic effect, further reducing IFT and altering rock wettability to a more water-wet state, which is favorable for oil displacement. nih.govacs.org

Coreflood experiments, which simulate reservoir conditions, have been used to evaluate the effectiveness of these novel chemical systems. The results from these studies provide quantitative data on the performance of sulfonamide-based EOR agents.

Table 1: Interfacial Tension (IFT) Measurements of a Sulfonamide-Derived Surfactant System This table presents the IFT between crude oil and various injection fluids containing a novel Type II sulfonamide-derived surfactant, with and without the addition of an alkaline agent (NaOH).

| Injection Fluid Composition | Concentration (wt %) | Interfacial Tension (mN/m) |

| Surfactant Type II | 0.2 | 0.21 |

| Surfactant Type II | 0.5 | 0.15 |

| Surfactant Type II + NaOH | 0.2 + 0.5 | 0.09 |

| Surfactant Type II + NaOH | 0.5 + 0.5 | 0.05 |

The data clearly indicates that the combination of the sulfonamide-based surfactant with NaOH leads to a more significant reduction in interfacial tension compared to the surfactant alone.

Table 2: Oil Recovery Efficiency in Coreflood Experiments This table compares the oil recovery from core samples using different flooding strategies, demonstrating the enhanced efficiency achieved with the sulfonamide-based chemical formulations.

| Flooding Method | Chemical Formula (wt %) | Oil Recovery (% Original Oil in Place) |

| Waterflooding | Saline Solution (35,000 ppm) | 48% |

| Surfactant Flooding | 0.5% Surfactant Type II | 64% |

| Alkaline-Surfactant Flooding | 0.2% Surfactant Type II + 0.5% NaOH | 74% |

The coreflood results showed that the alkaline-surfactant formulation achieved a substantially higher oil recovery of 74% of the original oil in place, compared to 64% for surfactant flooding alone and 48% for conventional waterflooding. nih.gov These findings underscore the high efficacy of sulfonamide-based agents in EOR processes. nih.gov

Concluding Remarks and Future Research Directions

Emerging Methodologies in Sulfonamide Synthesis

The field of organic chemistry is continuously developing more efficient and environmentally friendly methods for the synthesis of sulfonamides. Recent advances include the use of transition-metal-catalyzed cross-coupling reactions and methods that avoid the use of hazardous reagents like sulfonyl chlorides. mdpi.com These emerging methodologies could be applied to the synthesis of N-Methylpropane-1-sulfonamide to improve yield, reduce waste, and enhance safety.

Potential for Advanced Characterization Techniques

A more thorough characterization of this compound using advanced analytical techniques would be beneficial. Two-dimensional NMR techniques could confirm the precise structure and assignments of all proton and carbon signals. High-resolution mass spectrometry would provide definitive information on its fragmentation pathways. Solid-state characterization techniques, such as X-ray crystallography, could determine its three-dimensional structure in the solid state.

Broader Impact on Organic and Materials Chemistry Research

Sulfonamides are a cornerstone of medicinal chemistry and have found applications in various other fields. ajchem-b.com Further research into the properties and reactivity of simpler sulfonamides like this compound can provide fundamental insights that are applicable to more complex molecules. Understanding the structure-property relationships in this basic scaffold could inform the design of new drugs, functional materials, and catalysts. The exploration of its potential as a building block in polymer chemistry or as a ligand in coordination chemistry remains an open area for future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.